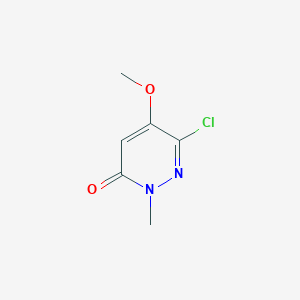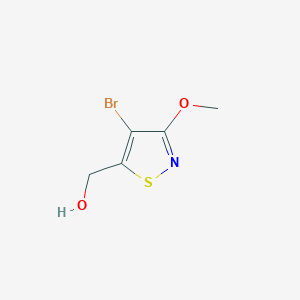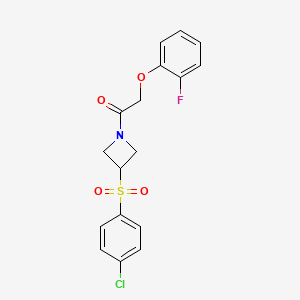
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide, also known as JWH-015, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide acts as a selective agonist of the CB2 cannabinoid receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses. By activating the CB2 receptor, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide can modulate immune responses and reduce inflammation, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to have antioxidant effects and to modulate the activity of various enzymes and signaling pathways. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide in laboratory experiments is its well-established synthesis method and the availability of high-purity samples. In addition, its selective agonism of the CB2 receptor makes it useful for studying the role of this receptor in various physiological processes. However, one limitation of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide is that its effects can be difficult to interpret in vivo, as it can interact with multiple receptors and signaling pathways.
Orientations Futures
There are numerous potential future directions for research on N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide. One area of interest is in the development of novel therapeutic agents based on N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide, either through modification of its chemical structure or through the development of new compounds with similar properties. Another area of interest is in the study of the CB2 receptor and its role in various physiological processes, including inflammation, immune responses, and neurodegeneration. Finally, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide may have potential applications in the development of new treatments for a wide range of diseases and conditions, including chronic pain, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide is typically synthesized through a multi-step process involving the reaction of various reagents with cyclohexanone. The final step involves the addition of a pyridine ring to the cyclohexanone molecule, resulting in the formation of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide. The synthesis method has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent anti-inflammatory effects, as well as analgesic properties. In addition, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-14(19)18-12-6-8-15(11-16,9-7-12)13-5-3-4-10-17-13/h2-5,10,12H,1,6-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNTYOUNBZEGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate](/img/structure/B2370543.png)


![2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride](/img/structure/B2370549.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2370550.png)
![7-Dromo-2-chloro-4-methoxybenzo[d]thiazole](/img/structure/B2370552.png)


![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2370555.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)
![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2370564.png)
